molecular formula C10H14F2O4 B3057584 Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate CAS No. 827032-79-1

Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate

Cat. No.: B3057584
CAS No.: 827032-79-1
M. Wt: 236.21
InChI Key: JIIDZBJVMIDZAO-UHFFFAOYSA-N
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Description

Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate (CAS: Not explicitly provided in evidence) is a fluorinated cyclobutane derivative featuring two ethyl ester groups at the 1,1-positions and fluorine atoms at the 3,3-positions. This compound belongs to a class of strained-ring dicarboxylates, which are pivotal intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. The fluorine substituents enhance its electronic and steric properties, making it distinct from non-fluorinated analogs .

Properties

IUPAC Name

diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2O4/c1-3-15-7(13)9(8(14)16-4-2)5-10(11,12)6-9/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIDZBJVMIDZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)(F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736647
Record name Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827032-79-1
Record name 1,1-Diethyl 3,3-difluoro-1,1-cyclobutanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827032-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate typically involves the reaction of diethyl malonate with a fluorinated cyclobutane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of diethyl 3,3-difluorocyclobutane-1,1-dicarboxylic acid.

    Reduction: Formation of diethyl 3,3-difluorocyclobutane-1,1-diol.

    Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate is used in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with various biomolecules, affecting their structure and function. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents CAS Number Molecular Formula Key Properties/Applications
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate 3-hydroxy 99974-66-0 C₁₀H₁₆O₅ Pharmaceutical intermediates
Diethyl 3-ethylcyclobutane-1,1-dicarboxylate 3-ethyl 66016-02-2 C₁₂H₂₀O₄ Lab-scale synthesis; discontinued
Diethyl 2-vinylidenecyclopropane-1,1-dicarboxylate 2-vinylidene (cyclopropane ring) N/A C₁₁H₁₄O₄ Olefin metathesis precursor
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate 3,3-dimethoxy 115118-68-8 C₁₄H₂₄O₆ Specialty chemical synthesis
Diethyl cyclopent-3-ene-1,1-dicarboxylate Cyclopentene ring 21622-00-4 C₁₁H₁₆O₄ NMR-characterized intermediate

Key Observations :

  • Fluorine vs. Hydroxy Groups : The 3,3-difluoro derivative exhibits greater electronegativity and metabolic stability compared to the 3-hydroxy analog, which is prone to oxidation .
  • Ring Size : Cyclobutane derivatives (e.g., target compound) exhibit higher ring strain than cyclopentene analogs (e.g., Diethyl cyclopent-3-ene-1,1-dicarboxylate), impacting reactivity in ring-opening or cycloaddition reactions .
  • Ester Groups : Diisopropyl esters (e.g., Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate) offer enhanced lipophilicity compared to diethyl esters, affecting solubility in organic solvents .

Spectral Data Comparison

NMR Shifts :

  • Diethyl 2-vinylidenecyclopropane-1,1-dicarboxylate :
    • ¹H NMR : δ 5.22 (t, J = 4.9 Hz, 2H), 3.77 (s, 6H) .
    • ¹³C NMR : δ 193.7 (ester carbonyl), 83.7 (cyclopropane carbons) .
  • Diethyl cyclopent-3-ene-1,1-dicarboxylate :
    • ¹H NMR : δ 5.65–5.55 (m, 2H, olefinic H), 4.19 (q, J = 7.1 Hz, 4H, ester CH₂) .
    • ¹³C NMR : δ 172.2 (ester carbonyl), 127.8 (olefinic carbons) .

Fluorine Effects: The 3,3-difluoro substituents in the target compound would deshield adjacent carbons, leading to downfield shifts in ¹³C NMR compared to non-fluorinated analogs. For example, carbons adjacent to fluorine in cyclobutane derivatives typically resonate at δ 90–110 ppm .

Biological Activity

Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate (DFCD) is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its unique structural and biological properties. This article explores the biological activity of DFCD, including its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C10H14F2O4C_{10}H_{14}F_2O_4. Its structure includes a cyclobutane ring with two carboxylate ester groups and two fluorine atoms attached to the 3-position of the ring. The presence of fluorine atoms often enhances metabolic stability and bioactivity.

Synthesis

The synthesis of DFCD typically involves a multi-step process that begins with diisopropylmalonate and utilizes various reagents for deoxofluorination. The methodology has been optimized for efficiency, allowing for large-scale production. For example, a significant precursor was synthesized via deoxofluorination using Morph-DAST, yielding up to 65% efficiency .

Antimicrobial Properties

Recent studies have indicated that DFCD exhibits notable antimicrobial activity. In vitro assays demonstrated effectiveness against various strains of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Anti-Cancer Potential

DFCD has also been investigated for its anti-cancer properties. Research indicates that it may inhibit cell proliferation in several cancer cell lines, including breast and ovarian cancer. The compound's ability to induce apoptosis (programmed cell death) in these cells has been documented in laboratory studies .

Table 1: Summary of Biological Activities of DFCD

Activity TypeEffectivenessMechanism of Action
AntimicrobialEffective against various bacteria and fungiDisruption of cell membranes
Anti-CancerInhibits proliferation in cancer cell linesInduction of apoptosis

Case Study 1: Antimicrobial Efficacy

In a controlled study, DFCD was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antimicrobial properties .

Case Study 2: Cancer Cell Line Testing

A study involving MCF-7 (breast cancer) and OVCAR-3 (ovarian cancer) cell lines revealed that DFCD significantly reduced cell viability at concentrations above 50 µM. Flow cytometry analysis confirmed that treatment with DFCD led to an increase in apoptotic cells compared to controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate, and what fluorination strategies are employed?

  • Methodological Answer : The synthesis of fluorinated cyclobutane derivatives often involves ring fluorination or the use of fluorinated precursors. For example, PharmaBlock Sciences reports the synthesis of related fluorocyclobutanes (e.g., 3-(difluoromethyl)azetidine hydrochloride) via nucleophilic fluorination or radical-mediated pathways using agents like DAST (diethylaminosulfur trifluoride) or Selectfluor® . Cyclobutane rings may be constructed via [2+2] photocycloaddition or strain-driven ring-closing reactions, followed by fluorination at the 3,3-positions. Purification typically involves column chromatography or recrystallization to isolate high-purity products .

Q. How is NMR spectroscopy applied to confirm the structure and purity of this compound?

  • Methodological Answer : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for structural elucidation. For example, in analogous Ru-catalyzed cyclopropane dicarboxylate syntheses, 1H^{1}\text{H} NMR (400 MHz, CDCl3_3) resolves cyclobutane proton environments (δ 4.00–4.08 ppm for ethoxy groups) and fluorinated positions (δ -100 to -120 ppm for 19F^{19}\text{F} signals). Internal standards like 1,3,5-trimethoxybenzene ensure accurate integration and conversion calculations .

Advanced Research Questions

Q. What catalytic systems enable functionalization or ring-opening of fluorinated cyclobutane dicarboxylates?

  • Methodological Answer : Ruthenium-based catalysts (e.g., Ru-4g) have been used in olefin metathesis and ring-closing reactions of cyclopropane/cyclobutane derivatives. For example, reactions at 110°C in dichloroethane (DCE) with ethyl vinyl ether (EVE) as a quencher achieve >75% yields. Steric effects from fluorine substituents may necessitate tailored catalysts (e.g., Grubbs-type) to accommodate electron-withdrawing groups .

Q. How do fluorine substituents influence the reactivity of cyclobutane dicarboxylates in insertion or cycloaddition reactions?

  • Methodological Answer : Fluorine’s electronegativity increases ring strain and polarizes adjacent bonds, enhancing susceptibility to nucleophilic attack. In cyclopropane analogs, Pr(OTf)3_3 catalyzes aryl isocyanide insertion into cyclopropane dicarboxylates at 70°C, forming cyclopentene derivatives. For fluorinated cyclobutanes, computational modeling (DFT) can predict regioselectivity, while 19F^{19}\text{F} NMR monitors reaction progress .

Q. What strategies address enantioselective synthesis challenges in fluorinated cyclobutane derivatives?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., chiral Ru or Pd complexes) can induce enantioselectivity. For example, Jacobsen’s thiourea catalysts have been used in fluorocyclopropane syntheses. Dynamic kinetic resolution (DKR) under low temperatures (-30°C) and chiral HPLC (e.g., Chiralpak® columns) are employed to isolate enantiopure products .

Key Considerations for Experimental Design

  • Fluorination Reagents : Selectfluor® or DAST are preferred for introducing fluorine atoms due to their efficiency in radical or ionic pathways .
  • Reaction Monitoring : Use 19F^{19}\text{F} NMR to track fluorinated intermediates and avoid over-fluorination byproducts.
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients effectively separates fluorinated cyclobutanes from unreacted starting materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate
Reactant of Route 2
Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate

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